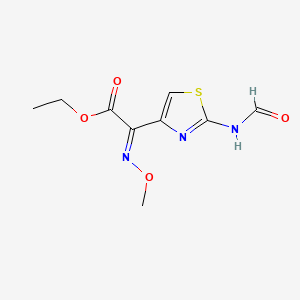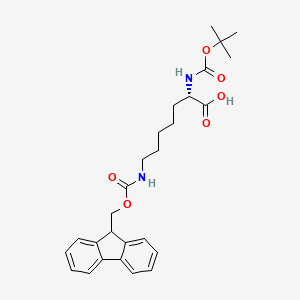
2,3-Dibromo-5,6-dimethoxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-5,6-dimethoxypyrazine: is a chemical compound with the molecular formula C6H6Br2N2O2 and a molecular weight of 297.93 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two bromine atoms and two methoxy groups attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3-Dibromo-5,6-dimethoxypyrazine typically involves the bromination of 5,6-dimethoxypyrazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
2,3-Dibromo-5,6-dimethoxypyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.
Reduction Reactions: Zinc in acetic acid or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution Reactions: Substituted pyrazine derivatives with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: 5,6-Dimethoxypyrazine.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-5,6-dimethoxypyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyrazine derivatives.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloro-5,6-dimethoxypyrazine: Similar structure but with chlorine atoms instead of bromine.
2,3-Dibromo-5,6-dihydroxypyrazine: Similar structure but with hydroxyl groups instead of methoxy groups.
2,3-Dibromo-5,6-dimethylpyrazine: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness:
2,3-Dibromo-5,6-dimethoxypyrazine is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and electronic properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C6H6Br2N2O2 |
|---|---|
Molekulargewicht |
297.93 g/mol |
IUPAC-Name |
2,3-dibromo-5,6-dimethoxypyrazine |
InChI |
InChI=1S/C6H6Br2N2O2/c1-11-5-6(12-2)10-4(8)3(7)9-5/h1-2H3 |
InChI-Schlüssel |
DJYIHODFAUYXCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C(=N1)Br)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)


![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)



![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)



![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)


